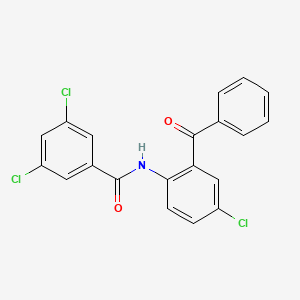

N-(2-benzoyl-4-chlorophenyl)-3,5-dichlorobenzamide

Description

Properties

IUPAC Name |

N-(2-benzoyl-4-chlorophenyl)-3,5-dichlorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12Cl3NO2/c21-14-6-7-18(17(11-14)19(25)12-4-2-1-3-5-12)24-20(26)13-8-15(22)10-16(23)9-13/h1-11H,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHWFCLXNSXQGGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC(=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12Cl3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-chlorophenyl)-3,5-dichlorobenzamide typically involves the condensation of 2-benzoyl-4-chloroaniline with 3,5-dichlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which acts as a catalyst and facilitates the formation of the amide bond. The reaction is usually conducted under reflux conditions in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-chlorophenyl)-3,5-dichlorobenzamide can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.

Oxidation and Reduction: The benzoyl group can be involved in oxidation-reduction reactions, leading to the formation of different derivatives.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride

Major Products Formed

Substitution: Formation of substituted derivatives with different functional groups.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines

Scientific Research Applications

N-(2-benzoyl-4-chlorophenyl)-3,5-dichlorobenzamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of new materials and chemical products

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-3,5-dichlorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between the target compound and its analogs:

*Estimated due to lack of explicit data in evidence.

Key Observations :

Stability Insights :

- The target’s 3,5-dichloro substitution may reduce hydrolysis susceptibility compared to ’s aminoacetamide analog, which undergoes reversible degradation in acidic conditions .

Biological Activity

N-(2-benzoyl-4-chlorophenyl)-3,5-dichlorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N-(2-benzoyl-4-chlorophenyl)-3,5-dichlorobenzamide features a benzamide structure with multiple chlorine substituents, contributing to its pharmacological properties. The presence of the benzoyl and dichlorophenyl groups enhances its lipophilicity, which is crucial for membrane permeability and biological interaction.

The biological activity of N-(2-benzoyl-4-chlorophenyl)-3,5-dichlorobenzamide is attributed to its ability to interact with specific molecular targets within biological systems. These interactions can modulate enzyme activities or receptor functions, leading to various therapeutic effects:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit certain kinases, which play critical roles in cell signaling pathways related to cancer and inflammation.

- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties, making it a candidate for further development in treating infectious diseases.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of N-(2-benzoyl-4-chlorophenyl)-3,5-dichlorobenzamide and related compounds:

| Activity | IC50 (μM) | Selectivity Index | Reference |

|---|---|---|---|

| JAK2 Inhibition | 0.27 | >100 | |

| Anti-HAdV Activity | 0.27 | >100 | |

| Antiparasitic Activity | 0.001 | >30-fold over mammalian cells | |

| General Cytotoxicity (CC50) | 156.8 | - |

Case Studies

- Antiparasitic Activity : A study focused on the compound's effectiveness against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). The compound demonstrated potent antiparasitic effects with an in vitro EC50 of 0.001 μM, indicating high efficacy at low concentrations. Additionally, it showed good oral bioavailability in animal models, curing 2 out of 3 mice infected with the parasite when administered at a dosage of 50 mg/kg daily for four days .

- Anti-HAdV Activity : Another investigation reported that derivatives of N-(2-benzoyl-4-chlorophenyl)-3,5-dichlorobenzamide exhibited significant antiviral activity against Human Adenovirus (HAdV), with selectivity indexes exceeding 100 compared to standard treatments like niclosamide . The mechanism was suggested to involve targeting the HAdV DNA replication process.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-benzoyl-4-chlorophenyl)-3,5-dichlorobenzamide, and how can reaction efficiency be optimized?

- Methodology : This compound can be synthesized via coupling reactions using 3,5-dichlorobenzoyl chloride and a substituted aniline derivative. A typical approach involves activating the carboxylic acid group with coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen atmosphere. Triethylamine (TEA) is often used as a base to neutralize HCl byproducts. Reaction monitoring via thin-layer chromatography (TLC) and purification by column chromatography (silica gel, hexane/ethyl acetate gradient) are critical for isolating high-purity product .

- Optimization : Adjust stoichiometry (1:1.2 molar ratio of acid to amine), control temperature (0–25°C), and ensure anhydrous conditions to minimize side reactions like hydrolysis .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Techniques :

- NMR : - and -NMR in deuterated solvents (e.g., CDCl) confirm substitution patterns and amide bond formation. For example, the benzoyl carbonyl signal typically appears at ~168 ppm in -NMR .

- LC-MS : High-resolution LC-MS (ESI+) identifies the molecular ion ([M+H]) and detects degradation products. Retention time shifts in reversed-phase systems (e.g., C18 columns) help differentiate the compound from structurally similar byproducts .

- IR : Strong absorption bands at ~1650 cm (amide C=O) and ~1540 cm (aromatic C-Cl) validate functional groups .

Q. How does pH influence the stability of N-(2-benzoyl-4-chlorophenyl)-3,5-dichlorobenzamide in aqueous solutions?

- Findings : The compound is prone to hydrolysis under acidic conditions (pH < 3), forming intermediates like N-(2-benzoyl-4-chlorophenyl)-2-aminoacetamide. Stability studies using LC-MS show reversible equilibrium between the parent compound and its degradation products during sample preparation (e.g., solid-phase extraction) .

- Recommendations : Store solutions at neutral pH (6–7) and avoid prolonged exposure to acidic environments. Use buffered solvents during analytical workflows to minimize degradation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in enzymatic or environmental systems?

- Approach : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron distribution and reactive sites. Molecular docking (AutoDock Vina) predicts interactions with biological targets, such as bacterial enzymes (e.g., Staphylococcus aureus RnpA). Focus on the dichlorophenyl moiety, which exhibits strong electron-withdrawing effects, influencing binding affinity .

- Validation : Compare computational results with experimental data from enzyme inhibition assays or environmental degradation studies .

Q. What experimental strategies resolve contradictions in degradation pathway data?

- Case Study : In acidic aqueous solutions, conflicting LC-MS peak area ratios (nordiazepam vs. N-(2-benzoyl-4-chlorophenyl)-2-aminoacetamide) arise due to reversible equilibria during sample evaporation. To address this:

Use isotopically labeled internal standards (e.g., -nordiazepam) for precise quantification.

Conduct kinetic studies under controlled pH and temperature to isolate degradation steps.

Validate findings with -NMR to track proton environment changes .

Q. How can crystallography elucidate the structural basis of this compound’s bioactivity?

- Protocol : Grow single crystals via vapor diffusion (e.g., methanol/water). Collect X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refine structures using SHELXL. Key parameters include torsion angles between the benzoyl and dichlorophenyl groups, which influence molecular packing and interactions with biological targets .

- Application : Correlate crystal structure data with bioassay results to identify pharmacophoric features, such as halogen bonding via chlorine atoms .

Methodological Challenges and Solutions

Q. Why do fluorescence intensity measurements vary across solvent systems, and how can this be mitigated?

- Insight : Solvent polarity and hydrogen-bonding capacity (e.g., methanol vs. DMSO) alter the compound’s excited-state dynamics. For consistent results:

- Use a non-polar solvent (e.g., cyclohexane) to minimize solvatochromic shifts.

- Standardize pH (5.0) and temperature (25°C) to stabilize the fluorophore .

- Advanced Tip : Time-resolved fluorescence spectroscopy distinguishes static vs. dynamic quenching mechanisms in complex matrices .

Q. What are the limitations of using GC-MS for analyzing this compound, and how can they be overcome?

- Limitations : Low volatility and thermal instability under GC conditions lead to poor peak resolution.

- Solution : Derivatize the amide group with trimethylsilyl (TMS) reagents to enhance volatility. Alternatively, employ LC-MS/MS with electrospray ionization for higher sensitivity and specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.